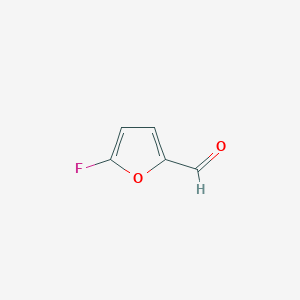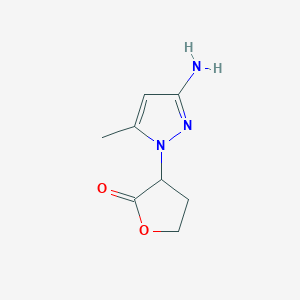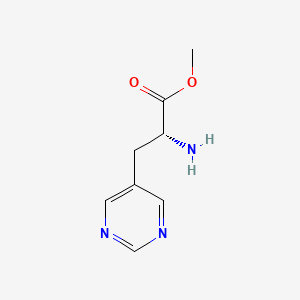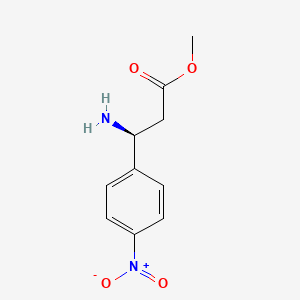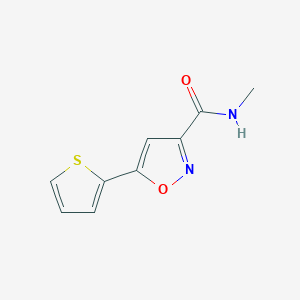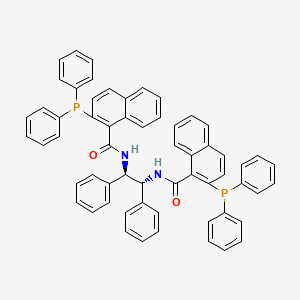
N,N'-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features a central 1,2-diphenylethane backbone with two diphenylphosphino groups and two naphthamide groups attached, making it a versatile ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:
Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Grignard reaction where phenylmagnesium bromide reacts with ethylene dibromide.
Attachment of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a reaction with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Formation of Naphthamide Groups: The final step involves the reaction of the intermediate compound with 2-naphthoyl chloride in the presence of a base to form the naphthamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phosphino groups, using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound’s ability to form stable complexes with metals makes it valuable in studying metalloproteins and enzyme mechanisms.
Medicine: Research into its potential as a drug delivery agent or in imaging techniques is ongoing.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exerts its effects is primarily through its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic cycles or biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
相似化合物的比较
Similar Compounds
- N,N’-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide)
- (1R,2R)-N,N’-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
Uniqueness
N,N’-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is unique due to its specific structural arrangement, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in forming stable metal complexes and participating in catalytic reactions, distinguishing it from other similar compounds.
属性
分子式 |
C60H46N2O2P2 |
|---|---|
分子量 |
889.0 g/mol |
IUPAC 名称 |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]-1,2-diphenylethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C60H46N2O2P2/c63-59(55-51-37-21-19-23-43(51)39-41-53(55)65(47-29-11-3-12-30-47)48-31-13-4-14-32-48)61-57(45-25-7-1-8-26-45)58(46-27-9-2-10-28-46)62-60(64)56-52-38-22-20-24-44(52)40-42-54(56)66(49-33-15-5-16-34-49)50-35-17-6-18-36-50/h1-42,57-58H,(H,61,63)(H,62,64)/t57-,58-/m1/s1 |
InChI 键 |
STYDRELSCOFWKF-YZCGSYMESA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7=C(C=CC8=CC=CC=C87)P(C9=CC=CC=C9)C1=CC=CC=C1 |
规范 SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7=C(C=CC8=CC=CC=C87)P(C9=CC=CC=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


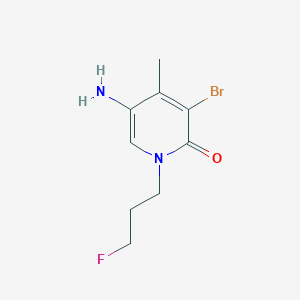
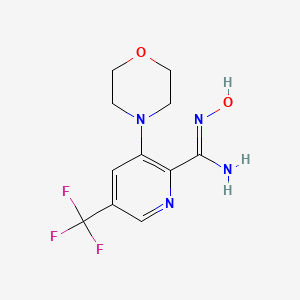
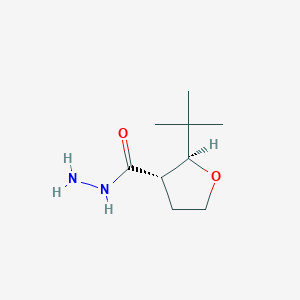
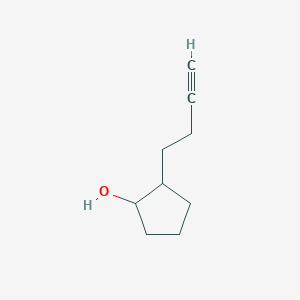
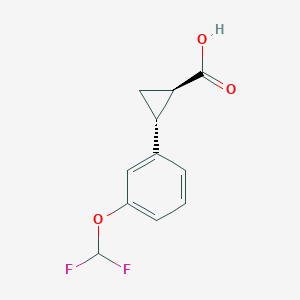
![3-Bromo-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13330970.png)
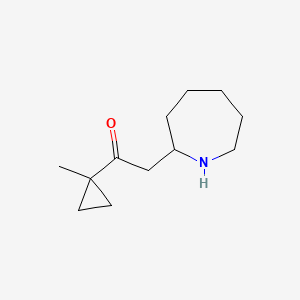

![(S)-1-(4-(2-(6-Amino-8-((6-bromobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-9-yl)ethyl)piperidin-1-yl)-1-oxopropan-2-yl L-alaninate methanesulfonate](/img/structure/B13330989.png)
